molecular formula C22H23N3O5S B3312179 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide CAS No. 946299-77-0

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

Cat. No.: B3312179
CAS No.: 946299-77-0
M. Wt: 441.5 g/mol
InChI Key: PGRGPPLRPSIJAJ-UHFFFAOYSA-N
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Description

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide features a phthalimide (isoindole-1,3-dione) core linked via an acetamide bridge to a 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline moiety. This structure combines a rigid bicyclic phthalimide system, known for its electron-withdrawing properties and role in enzyme inhibition (e.g., phosphodiesterase inhibitors), with a tetrahydroquinoline-sulfonyl group that may enhance solubility and receptor binding.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-2-12-31(29,30)25-11-5-6-15-9-10-16(13-19(15)25)23-20(26)14-24-21(27)17-7-3-4-8-18(17)22(24)28/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRGPPLRPSIJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the isoindoline and tetrahydroquinoline intermediates, followed by their coupling through acylation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

Overview

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a complex organic molecule notable for its diverse applications in scientific research, particularly in medicinal chemistry and biological studies. Its unique structural features facilitate interactions with various biological targets, making it a subject of interest for therapeutic development.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural complexity allows for the modulation of various biological pathways, making it a candidate for drug development. Studies have indicated its potential in treating conditions such as cancer and neurodegenerative diseases due to its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.

Biological Studies

In biological research, this compound serves as a valuable tool for understanding interactions with enzymes and receptors. It can be used to probe biochemical pathways and molecular mechanisms, providing insights into cellular processes.

Chemical Biology

The compound's unique properties enable it to act as a probe in chemical biology studies. Researchers utilize it to explore the dynamics of biochemical interactions and the effects of specific molecular modifications on biological activity.

Industrial Applications

Beyond academic research, there are potential industrial applications for this compound. It may be utilized in the development of novel materials or as a precursor for synthesizing other complex molecules.

Case Studies and Research Findings

Recent studies have highlighted the anticancer properties of compounds similar to this one. For example:

  • Cell Line Studies : Derivatives have shown inhibitory effects on breast cancer cell lines (MCF7) with IC50 values in the micromolar range.

These findings underscore the potential therapeutic applications of this compound within oncology and other fields.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Phthalimide + Acetamide 1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline ~451 Combines rigidity, sulfonamide polarity, and aromatic stacking potential.
2-(1,3-dioxo-2H-isoindol-2-yl)-N-ethylacetamide () Phthalimide + Acetamide Ethyl group 232.24 Simplified structure; reduced solubility and receptor affinity.
2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-phenylacetamide () Triazole + Acetamide Naphthalene-oxy-methyl ~404 (e.g., 6b) Electron-rich triazole; synthesized via CuAAC.
N-[4-(dipropylsulfamoyl)phenyl]acetamide () Phthalimide + Acetamide Dipropylsulfamoylphenyl ~435 Flexible sulfonamide; moderate solubility.
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide () Acetamide + Sulfonamide Tetrahydroindole-sulfonyl + isopropylphenoxy ~500 (estimated) High lipophilicity; potential CNS activity.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely involves multi-step protocols, including sulfonation of tetrahydroquinoline and amide coupling, contrasting with triazole derivatives prepared via click chemistry () .
  • Pharmacological Potential: The phthalimide-sulfonamide combination in the target compound may offer dual functionality: enzyme inhibition (via phthalimide) and enhanced solubility/binding (via sulfonamide). Analogues with simpler substituents (e.g., ethyl in ) lack this synergy .
  • Spectroscopic Signatures : IR spectra of similar compounds show C=O stretches at 1670–1680 cm⁻¹ (phthalimide) and S=O stretches at 1150–1250 cm⁻¹ (sulfonamide), aiding structural validation .

Biological Activity

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is an organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article provides a comprehensive analysis of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Isoindoline moiety : Known for various biological activities.
  • Tetrahydroquinoline ring : Associated with neuroprotective and anti-inflammatory effects.
  • Propane sulfonamide group : Enhances solubility and may contribute to biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in key biological pathways. The binding of the compound to these targets can lead to modulation of their activity, resulting in various pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar isoindoline structures can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : The tetrahydroquinoline component is linked to neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The presence of the sulfonamide group may enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds or derivatives:

StudyFindings
Binda et al. (2015)Demonstrated that isoindoline derivatives exhibit selective inhibition of monoamine oxidases (MAO A and B), suggesting potential for treating mood disorders.
Obniska et al. (2016)Reported anticonvulsant activity in similar dioxo compounds, indicating potential use in epilepsy treatment.
Li et al. (2015)Highlighted the importance of structural modifications in enhancing the efficacy and selectivity of isoindoline-based drugs.

Comparative Analysis with Similar Compounds

The biological activity of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can be compared with other related compounds:

CompoundBiological ActivityUnique Features
2-(1,3-dioxoisoindol-2-yl)propanalAnticancerSimpler structure without sulfonamide group
1,3-Dioxoisoindole derivativesNeuroprotectiveVaried substitution patterns affecting activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, and how can reaction conditions be adjusted to improve yield?

  • Methodology : Begin with a nucleophilic substitution or coupling reaction between the isoindole-1,3-dione moiety and the propane-1-sulfonyl-tetrahydroquinoline precursor. Use catalysts like EDCI/HOBt for amide bond formation. Optimize solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity) and temperature (60–80°C for kinetic control). Monitor purity via HPLC and adjust stoichiometric ratios (1:1.2 for limiting reagents). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology : Employ ¹H/¹³C NMR to confirm substituent positions and stereochemistry, focusing on sulfonyl group signals (δ 3.0–3.5 ppm for CH₂-SO₂) and isoindole-dione carbonyl peaks (δ 165–170 ppm). FT-IR validates functional groups (C=O at ~1700 cm⁻¹, SO₂ at ~1350/1150 cm⁻¹). HRMS ensures molecular weight accuracy (±2 ppm). For crystallinity analysis, use X-ray diffraction (as in ’s terphenyl analog) to resolve spatial arrangements .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodology : Conduct in vitro assays targeting pathways relevant to its structural analogs (e.g., kinase inhibition or GPCR modulation). Use cell viability assays (MTT or ATP-lite) at 1–100 µM concentrations. Compare results to positive controls (e.g., staurosporine for apoptosis). Validate selectivity via counter-screens against unrelated targets (e.g., cytochrome P450 enzymes) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets or its metabolic stability?

  • Methodology : Perform docking studies (AutoDock Vina) using crystal structures of target proteins (e.g., PARP or HDACs). Apply QSAR models to correlate substituent effects (e.g., sulfonyl group electronegativity) with activity. For metabolic stability, simulate CYP450 metabolism via in silico tools (MetaSite). Cross-validate predictions with experimental microsomal assays .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values across assays) be systematically addressed?

  • Methodology :

  • Step 1 : Replicate assays under standardized conditions (pH, serum content, cell passage number).
  • Step 2 : Use orthogonal assays (e.g., SPR for binding affinity vs. functional luciferase reporter assays).
  • Step 3 : Investigate off-target effects via proteome-wide profiling (e.g., thermal shift assays).
  • Step 4 : Analyze structural analogs (e.g., propane-1-sulfonyl vs. benzene-sulfonyl groups in ) to isolate contributing factors .

Q. What experimental and theoretical approaches resolve crystallographic ambiguities in derivatives of this compound?

  • Methodology : Grow single crystals via slow vapor diffusion (e.g., dichloromethane/pentane). Collect X-ray data (Mo-Kα radiation, 100 K) and refine structures with SHELXL. Compare experimental bond lengths/angles with DFT-optimized geometries (B3LYP/6-31G* basis set). Address disorder via TWINABS for multi-component crystals .

Q. How can reaction intermediates be stabilized during scale-up synthesis?

  • Methodology : For air/moisture-sensitive intermediates (e.g., tetrahydroquinoline sulfonyl chloride), use Schlenk techniques under argon. Add stabilizers like BHT (0.1% w/w) to prevent radical degradation. Monitor intermediates via inline FT-IR or Raman spectroscopy for real-time adjustment of reaction parameters (e.g., cooling during exothermic steps) .

Methodological Comparison Table

Research Objective Recommended Techniques Key References
Synthesis OptimizationEDCI/HOBt coupling, HPLC purity tracking, solvent polarity gradients
Structural Validation¹³C NMR, X-ray crystallography, DFT geometry optimization
Biological ScreeningMTT assays, SPR binding studies, cytochrome P450 counter-screens
Computational ModelingAutoDock Vina, QSAR, MetaSite metabolic simulations
Data Contradiction ResolutionOrthogonal assays, proteome profiling, analog structure-activity comparisons

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

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